Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate
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Overview
Description
Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate is a chemical compound with the molecular formula C14H14N2O5 and a molecular weight of 290.27 g/mol . This compound is characterized by the presence of an ethyl ester group, an acetamido group, and a dioxoisoindolinyl moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of phthalimide with glycine ethyl ester in the presence of a base to form the intermediate compound, which is then acetylated to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines[3][3].
Scientific Research Applications
Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It serves as a precursor in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter protein function through covalent modification. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate
- Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Biological Activity
Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an isoindoline core structure, which is known for its diverse pharmacological properties. The compound has a molecular formula of C₁₅H₁₅N₃O₅ and a molecular weight of approximately 301.29 g/mol. Its structure can be represented as follows:
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can inhibit specific enzymes and modulate receptor activities:
- Enzyme Inhibition : The compound may act as an inhibitor of certain metabolic enzymes, which is crucial in the treatment of diseases such as cancer and inflammation.
- Receptor Modulation : It can bind to receptors, altering their activity and potentially influencing signaling pathways involved in cellular processes.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, in vitro tests demonstrated that it could inhibit the growth of human colon cancer (HCT116) cells with an IC50 value indicating moderate potency.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against a range of bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized this compound through a multi-step process involving the reaction of phthalic anhydride with amines to form the isoindoline structure, followed by esterification. The synthesized compound was evaluated for its biological activities against various cancer cell lines.
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound in treating tumors, with results indicating significant tumor reduction compared to control groups.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound exhibits good oral bioavailability.
- Distribution : It shows a favorable distribution profile across tissues.
- Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism, forming several metabolites that may also exhibit biological activity.
Properties
Molecular Formula |
C14H14N2O5 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
ethyl 2-(5-acetamido-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C14H14N2O5/c1-3-21-12(18)7-16-13(19)10-5-4-9(15-8(2)17)6-11(10)14(16)20/h4-6H,3,7H2,1-2H3,(H,15,17) |
InChI Key |
IUBIPIZROCGENV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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